molecular formula C10H9BrO B13650650 4-(4-broMophenyl)but-3-yn-1-ol

4-(4-broMophenyl)but-3-yn-1-ol

Cat. No.: B13650650
M. Wt: 225.08 g/mol
InChI Key: LFAYOHVYLGSCIR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)but-3-yn-1-ol (C₁₀H₉BrO) is a terminal alkyne derivative featuring a brominated aromatic ring and a hydroxyl group. This compound is synthesized via catalytic methods, such as zinc iodide-mediated coupling of terminal alkynes with ketones, yielding high-purity products without requiring additional purification steps . Its structural uniqueness lies in the conjugation of the electron-withdrawing bromine atom with the alkyne moiety, which influences its reactivity and physical properties. Spectral characterization (FTIR, ¹H NMR) confirms the presence of characteristic alkynyl C≡C stretches (~2100–2200 cm⁻¹) and hydroxyl O-H vibrations (~3300 cm⁻¹) .

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

4-(4-bromophenyl)but-3-yn-1-ol

InChI

InChI=1S/C10H9BrO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2

InChI Key

LFAYOHVYLGSCIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)but-3-yn-1-ol typically involves the reaction of 4-bromostyrene oxide with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) under controlled conditions. The reaction mixture is then treated with dimethyl sulfoxide (DMSO) and quenched with saturated aqueous ammonium chloride . The product is purified through recrystallization and chromatography.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)but-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (t-BuOK) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)but-3-yn-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can undergo intramolecular cycloaddition and recyclization reactions, leading to the formation of various cyclic structures . These reactions are facilitated by the presence of nucleophilic and electrophilic reagents, which promote the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Methoxyphenyl)but-3-yn-1-ol (C₁₁H₁₂O₂)

  • Structural Difference : Replacement of bromine with a methoxy (-OCH₃) group.
  • Impact on Properties :
    • The methoxy group is electron-donating, increasing electron density on the aromatic ring, which enhances nucleophilic aromatic substitution (NAS) reactivity compared to the brominated analog.
    • Physical State : Brown solid (vs. colorless oil for the brominated compound).
    • Yield : 94% in synthesis via alkyne-ketone coupling .
    • ¹H NMR : Distinct methoxy singlet at δ 3.78–3.81 ppm .

1-(4-(Trifluoromethyl)phenyl)-4-(trimethylsilyl)but-3-en-1-ol (C₁₄H₁₉F₃OSi)

  • Structural Difference : Bromine replaced with trifluoromethyl (-CF₃), and alkyne replaced with a trimethylsilyl (TMS)-substituted alkene.
  • Impact on Properties :
    • The -CF₃ group is strongly electron-withdrawing, reducing ring reactivity toward electrophilic substitution.
    • Synthetic Route : Bismuth-mediated one-pot synthesis (85% yield) .
    • Applications : Enhanced stability due to TMS protection, making it suitable for iterative cross-coupling reactions .

9-(4-(4-Bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene (C₂₅H₁₆Br₂OS₂)

  • Structural Difference : Incorporation of a dithiolene moiety and xanthene backbone.
  • Impact on Properties: Reactivity: Loss of C=S vibrations (FTIR) due to dithiolene formation, confirmed by FTIR at 1688 cm⁻¹ (C=C stretch) . Applications: Potential use in optoelectronics due to extended π-conjugation .

3-(4-Bromophenyl)propan-1-ol (C₉H₁₁BrO)

  • Structural Difference: Shorter carbon chain (propanol vs. butynol) and absence of alkyne.
  • Impact on Properties: Physical State: Liquid at room temperature (vs. crystalline or oily states for butynol derivatives). Synthetic Flexibility: Used as a precursor for pharmaceuticals and agrochemicals .

Key Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point/State Yield (%) Key Spectral Features (FTIR/NMR)
4-(4-Bromophenyl)but-3-yn-1-ol C₁₀H₉BrO 225.09 Colorless oil Not reported C≡C: ~2100 cm⁻¹; O-H: ~3300 cm⁻¹
4-(4-Methoxyphenyl)but-3-yn-1-ol C₁₁H₁₂O₂ 176.21 Brown solid 94 OCH₃: δ 3.78–3.81 ppm (¹H NMR)
1-(4-(Trifluoromethyl)phenyl)-TMS C₁₄H₁₉F₃OSi 288.38 Pale yellow oil 85 -CF₃: δ 7.33–7.35 ppm (¹H NMR)

Table 2: Substituent Effects on Reactivity

Substituent Electronic Nature Impact on Reactivity Example Application
-Br Electron-withdrawing Stabilizes intermediates in cross-coupling Suzuki-Miyaura coupling
-OCH₃ Electron-donating Enhances NAS reactivity Drug synthesis
-CF₃ Strongly EWG Reduces electrophilic substitution; stabilizes TMS Catalytic intermediates
Dithiolene Conjugation-enhancing Facilitates charge transfer Optoelectronic materials

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